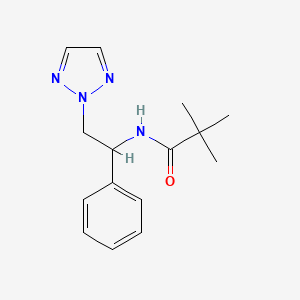

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)pivalamide

Description

Properties

IUPAC Name |

2,2-dimethyl-N-[1-phenyl-2-(triazol-2-yl)ethyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O/c1-15(2,3)14(20)18-13(11-19-16-9-10-17-19)12-7-5-4-6-8-12/h4-10,13H,11H2,1-3H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UILLTJBBDKYIQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC(CN1N=CC=N1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)pivalamide typically involves the use of “click chemistry,” a method known for its efficiency and selectivity . One common approach is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction involves the use of an azide and an alkyne to form the triazole ring under mild conditions . The reaction can be carried out in aqueous or organic solvents, and it often requires a copper catalyst and a reducing agent such as sodium ascorbate .

Industrial Production Methods

Industrial production of this compound may involve scaling up the CuAAC reaction. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and catalyst concentration . Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)pivalamide can undergo various chemical reactions, including:

Oxidation: The triazole ring can be oxidized using strong oxidizing agents.

Reduction: Reduction of the triazole ring can be achieved using reducing agents like lithium aluminum hydride.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst.

Major Products

Oxidation: Formation of triazole N-oxides.

Reduction: Formation of dihydrotriazoles.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)pivalamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)pivalamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and engage in π-stacking interactions with proteins and nucleic acids . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The compound’s closest analogs involve modifications to its three primary components: the pivalamide group, the ethyl linker, and the triazole-phenyl substituents. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison

Key Observations:

- Triazole Regiochemistry: The 2H-1,2,3-triazol-2-yl group in the target compound contrasts with 1H-1,2,3-triazol-1-yl derivatives. The 2H configuration reduces hydrogen-bond donor capacity compared to 1H analogs, impacting solubility and intermolecular interactions .

- Pivalamide vs. Smaller Acyl Groups : Replacing pivalamide with acetamide decreases lipophilicity (logP reduction ~1.4), enhancing aqueous solubility but reducing membrane permeability.

Crystallographic Insights

For example, substituted triazoles often exhibit planar triazole rings with bond lengths of ~1.31–1.38 Å (N–N) and ~1.32–1.34 Å (C–N), consistent with aromatic character .

Biological Activity

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)pivalamide is a compound belonging to the 1,2,3-triazole class, known for its diverse biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis methods, and potential therapeutic applications based on current research findings.

Overview of the Compound

This compound features a triazole ring that enhances its chemical stability and biological interactions. The compound is synthesized primarily through "click chemistry," particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which allows for efficient formation of triazole derivatives.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with essential metabolic processes.

Antiviral Activity

In recent studies, compounds similar to this compound have shown antiviral properties. For instance, derivatives have been tested against Coxsackievirus B5 (CVB5), demonstrating protective effects on human cell lines by reducing apoptosis during viral infection . The compound's ability to inhibit viral replication suggests potential as a therapeutic agent in viral infections.

Enzyme Inhibition

The compound has also been noted for its moderate inhibition of carbonic anhydrase-II (CA-II), an enzyme crucial for various physiological processes including respiration and acid-base balance. Structure-activity relationship studies indicate that modifications to the triazole moiety can enhance inhibitory potency.

The biological activity of this compound is attributed to its capacity to form hydrogen bonds and engage in π-stacking interactions with biomolecules such as proteins and nucleic acids. This interaction can modulate protein functions and influence cellular pathways involved in disease processes.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| 1,2,3-Triazole | Broad-spectrum antimicrobial | Disruption of cell membranes |

| Rufinamide | Anticonvulsant | Modulation of sodium channels |

| Cefatrizine | Antibiotic | Inhibition of bacterial cell wall synthesis |

This compound is unique due to its specific substitution pattern that enhances its stability and lipophilicity compared to other triazole derivatives.

Case Studies

Case Study 1: Antiviral Efficacy Against CVB5

In a controlled study involving differentiated Caco-2 monolayers (a model for intestinal epithelium), this compound demonstrated a significant reduction in apoptotic cells during CVB5 infection. The treatment led to a decrease in cell death from 27.05% in untreated controls to 6.35% in treated cells (p = 0.002), indicating its protective role against viral-induced cytotoxicity .

Case Study 2: Enzyme Inhibition Profile

A series of triazole derivatives including this compound were screened for CA-II inhibition. The presence of polar groups on the phenyl ring was correlated with enhanced inhibitory activity. This finding underscores the importance of molecular modifications in optimizing the pharmacological profiles of triazole compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.